N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide
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Overview
Description
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds and have diverse biological activities. They have been used in the synthesis of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Benzothiazoles
This compound also contains a benzothiazole ring. Benzothiazoles have been used in the synthesis of anti-tubercular compounds. They have shown inhibitory activity against M. tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2H-naphtho[2,1-d][1,3]thiazole-2-carbaldehyde with 3-phenylpropanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole core.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties. It may also serve as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole core.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Tiazofurin: An antineoplastic drug featuring a thiazole structure
Uniqueness
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide is unique due to its naphtho[2,1-d][1,3]thiazole core, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-23-18-13-12-16-9-5-6-10-17(16)20(18)25-21(23)22-19(24)14-11-15-7-3-2-4-8-15/h2-10,12-13H,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTECCALCCXXORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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